2,3,3a,4,5,9b-hexahydro-1H-benzo[g]indazole-3-carboxylic acid
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Overview
Description
2,3,3a,4,5,9b-Hexahydro-1H-benzo[g]indazole-3-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3a,4,5,9b-hexahydro-1H-benzo[g]indazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted hydrazine with a ketone or aldehyde, followed by cyclization to form the indazole ring . The reaction conditions often include the use of acidic or basic catalysts and may require elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2,3,3a,4,5,9b-Hexahydro-1H-benzo[g]indazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under appropriate conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can result in a variety of substituted indazole derivatives .
Scientific Research Applications
2,3,3a,4,5,9b-Hexahydro-1H-benzo[g]indazole-3-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,3,3a,4,5,9b-hexahydro-1H-benzo[g]indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Indazole: The parent compound of the indazole family, known for its wide range of biological activities.
Benzimidazole: Another heterocyclic compound with similar biological properties, including antimicrobial and anticancer activities.
Uniqueness
2,3,3a,4,5,9b-Hexahydro-1H-benzo[g]indazole-3-carboxylic acid is unique due to its specific structure, which imparts distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its versatility in scientific research and industrial applications .
Properties
Molecular Formula |
C12H14N2O2 |
---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
2,3,3a,4,5,9b-hexahydro-1H-benzo[g]indazole-3-carboxylic acid |
InChI |
InChI=1S/C12H14N2O2/c15-12(16)11-9-6-5-7-3-1-2-4-8(7)10(9)13-14-11/h1-4,9-11,13-14H,5-6H2,(H,15,16) |
InChI Key |
SRDWJVSJYKYBSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C3C1C(NN3)C(=O)O |
Origin of Product |
United States |
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